diABZI STING agonist-1
CAS No.: 2138498-18-5
Cat. No.: VC0525855
Molecular Formula: C42H51N13O7
Molecular Weight: 849.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138498-18-5 |
---|---|
Molecular Formula | C42H51N13O7 |
Molecular Weight | 849.9 g/mol |
IUPAC Name | 1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
Standard InChI | InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+ |
Standard InChI Key | JGLMVXWAHNTPRF-CMDGGOBGSA-N |
Isomeric SMILES | CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC |
SMILES | CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC |
Canonical SMILES | CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
diABZI STING agonist-1 (also known as diamidobenzimidazole STING agonist-1 trihydrochloride) is a non-nucleotide-based STING agonist with the following properties:
Property | Value |
---|---|
CAS Number | 2138299-34-8 |
Molecular Formula | C42H52ClN13O7 |
Molecular Weight | 886.41 g/mol |
Physical Form | White to yellow crystalline solid |
Solubility | DMSO: 50 mg/ml, Water: ~2 mg/ml |
Storage Conditions | -20°C |
Structurally, diABZI is a dimeric compound where two amidobenzimidazole (ABZI) molecules are linked through a four-carbon linker . This design takes advantage of the symmetrical nature of STING, with two ABZI molecules joined to create a single optimized dimeric ligand that has significantly higher binding affinity than monomeric forms . The compound's chemical name is 1-[(2E)-4-[5-(aminocarbonyl)-2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-7-methoxy-1H-benzimidazol-1-yl]-2-buten-1-yl]-2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-7-[3-(4-morpholinyl)propoxy]-1H-benzimidazole-5-carboxamide trihydrochloride .
Mechanism of Action
diABZI STING agonist-1 functions through a unique mechanism that differs from natural cyclic dinucleotide STING activators. Its mechanism involves:
-
Entry into the cytoplasm through an unknown receptor mechanism
-
Direct binding to the STING protein with high affinity
-
Induction of STING activation and dimerization
-
Stimulation of TBK1/IRF3 phosphorylation pathway
-
Triggering of type I interferon responses and pro-inflammatory cytokine production
Unlike classical cyclic dinucleotide STING agonists that require a closed "lid" conformation of STING, diABZI activates STING while maintaining its open conformation . This structural difference appears to contribute to its enhanced potency compared to natural STING ligands like 2'3'-cGAMP.
The activation of STING by diABZI leads to two major downstream signaling pathways:
-
TBK1/IRF3 phosphorylation leading to type I interferon production
-
NF-κB activation resulting in production of pro-inflammatory cytokines such as TNF-α and IL-6
Pharmacological Properties
diABZI STING agonist-1 demonstrates impressive pharmacological activity in various experimental systems. Its potency for STING activation exceeds that of natural ligands:
The compound shows several key advantages over natural cGAMP, including:
-
Enhanced cellular permeability
-
Improved binding affinity to STING
-
Better bioavailability
-
Different structural interaction with STING that may contribute to improved potency
Biological Activities
Immunomodulatory Effects
diABZI is a potent activator of innate immune responses, inducing various immunological effects:
-
Triggers robust type I interferon (IFN-α and IFN-β) production
-
Stimulates production of pro-inflammatory cytokines (TNF-α, IL-6, CXCL10)
-
Increases CXCL1, IL-10 release at concentrations of 0.3-1 μM
-
Induces STAT1 phosphorylation
-
Upregulates interferon-stimulated genes (ISGs) including RIG-I and IFITM1
-
Enhances maturation of dendritic cells with increased CD80 and CD86 expression (approximately 3.46 and 1.97 times higher than control groups, respectively)
In THP-1 cells and bone marrow-derived dendritic cells, diABZI treatment resulted in significant phosphorylation of STING and interferon regulatory factor 3 (IRF-3), leading to transcription of IL-6 and secretion of IFN-β and TNF-α .
Antiviral Activity
diABZI has demonstrated potent antiviral effects against multiple viruses:
The mechanism of antiviral activity appears to vary depending on the virus. For PIV3, the antiviral effect was primarily mediated through interferon receptor signaling, while for HRV16, the protective effect was independent of interferon signaling but dependent on endosomal acidification .
Anticancer Activity
diABZI has shown significant anticancer activity in preclinical studies:
-
Decreases tumor volume and increases survival in CT26 murine colorectal cancer models when administered at 3 mg/kg
-
Potentiates antitumor immunity by enhancing adaptive immune responses
-
When encapsulated in polymersomes containing Type I photosensitizer (PNBS/diABZI), a single systemic administration eradicated orthotopic mammary tumors in murine models
-
Enhances the cytotoxicity of T cells towards cancer cells by activating STING-mediated pathways and improving antigen presentation
Recent studies have also demonstrated that diABZI can be combined with other cancer therapies. For instance, when used with TCR-engineered T cells (TCR-T), diABZI enhanced the immunotherapy efficacy by activating STING-mediated and TCR signaling pathways, improving interferon-γ expression, and increasing antigen presentation by tumor cells .
Preclinical Research Findings
In Vitro Studies
Extensive in vitro studies have characterized diABZI's cellular effects:
-
In THP-1 IRF-inducible luciferase reporter cells, diABZI activated the IRF reporter in a dose-dependent manner with an EC50 of 0.013 μM, compared to 2 μM for monomeric ABZI
-
Similar potency was observed in murine macrophage-derived RAW264.7 cells, indicating activity against both human and murine STING
-
In MRC-5 cells, diABZI demonstrated significant protection against HCoV-229E-induced cytopathic effects at concentrations as low as 0.1 μM
-
Treatment of CD14+ human monocytes with 0.1 μM diABZI induced STING oligomerization and transcription of IFNB1, TNF, CXCL10, and IL6, as well as secretion of TNF-α and IFN-β
-
In BEAS-2B bronchial epithelial cells, diABZI upregulated antiviral factors RIG-I and IFITM1 through STING activation and subsequent IFN-β production
In Vivo Studies
Multiple animal studies have investigated diABZI's effects in vivo with varied outcomes:
One notable study demonstrated that diABZI (0.1-1 μg) administered intratracheally led to STING dimerization in lung tissue, confirming target engagement in vivo . In cancer models, systemic administration of diABZI enhanced adaptive antitumor immunity and induced tumor regression .
Comparison with Other STING Agonists
diABZI represents a novel class of STING agonists with several advantages over traditional cyclic dinucleotide (CDN) STING activators:
The improved physicochemical properties of diABZI make it potentially more suitable for clinical development, offering greater flexibility in administration routes and potentially improved efficacy .
Current Status and Future Directions
Research on diABZI STING agonist-1 continues to evolve in several directions:
-
Novel delivery systems to improve targeting and reduce off-target effects
-
Combination therapies
-
Mechanistic studies
-
Exploration of broader applications
-
Potential use against other viral infections beyond respiratory viruses
-
Applications in other cancer types beyond colorectal and breast cancers
-
The continued development of diABZI may lead to novel therapeutic approaches for both cancer immunotherapy and antiviral treatments, pending resolution of safety concerns and optimization of delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume